Glucagon (1-29) (human, rat, porcine)
Description
Historical Context and Evolution of Glucagon (B607659) Research
The journey of glucagon research began in the early 1920s, nearly a century ago. bioscientifica.com Initially observed as a hyperglycemic contaminant in early insulin (B600854) preparations, this "glucose agonist" was officially named glucagon in 1923 by Kimball and Murlin. bioscientifica.comunl.ptnih.gov For many years, its presence in insulin preparations was a confounding factor in diabetes research. doi.org
A significant breakthrough came in the 1950s with the successful isolation, purification, and crystallization of glucagon. doi.orgbohrium.com This was swiftly followed by the determination of its 29-amino acid sequence in 1956 by Bromer and his team. doi.orgacs.org Another pivotal moment in glucagon research was the development of a specific radioimmunoassay in 1959 by Unger and his colleagues, which enabled accurate measurement of the hormone and paved the way for understanding its physiological and pathophysiological roles. unl.ptdoi.orgnih.gov
Subsequent research established that glucagon is produced in the non-β cells of the pancreatic islets and signals through G protein-coupled receptors and cyclic AMP. nih.govcapes.gov.br The discovery of the glucagon gene (GCG) and its receptor (GCGR) further solidified our understanding of its molecular biology. nih.gov The development of glucagon receptor knockout mice in 2003 was another crucial technological advancement that helped in further characterizing its functions. bohrium.com Over the decades, research has evolved from identifying its basic hyperglycemic function to exploring its broader metabolic effects on lipid and amino acid metabolism, as well as its potential as a therapeutic target for metabolic diseases like type 2 diabetes and obesity. nih.govethz.chfrontiersin.org
Comparative Peptide Characteristics Across Human, Rat, and Porcine Species
A remarkable finding in early glucagon research was the high degree of conservation of its amino acid sequence across several mammalian species. Studies have confirmed that human, rat, and porcine glucagon (1-29) are identical in their primary structure. doi.orgnih.gov This conservation suggests a strong evolutionary pressure to maintain its biological function.
The identical 29-amino acid sequence for human, rat, and porcine glucagon is as follows: H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH novoprolabs.com
| Position | Human | Rat | Porcine |
|---|---|---|---|
| 1 | His | His | His |
| 2 | Ser | Ser | Ser |
| 3 | Gln | Gln | Gln |
| 4 | Gly | Gly | Gly |
| 5 | Thr | Thr | Thr |
| 6 | Phe | Phe | Phe |
| 7 | Thr | Thr | Thr |
| 8 | Ser | Ser | Ser |
| 9 | Asp | Asp | Asp |
| 10 | Tyr | Tyr | Tyr |
| 11 | Ser | Ser | Ser |
| 12 | Lys | Lys | Lys |
| 13 | Tyr | Tyr | Tyr |
| 14 | Leu | Leu | Leu |
| 15 | Asp | Asp | Asp |
| 16 | Ser | Ser | Ser |
| 17 | Arg | Arg | Arg |
| 18 | Arg | Arg | Arg |
| 19 | Ala | Ala | Ala |
| 20 | Gln | Gln | Gln |
| 21 | Asp | Asp | Asp |
| 22 | Phe | Phe | Phe |
| 23 | Val | Val | Val |
| 24 | Gln | Gln | Gln |
| 25 | Trp | Trp | Trp |
| 26 | Leu | Leu | Leu |
| 27 | Met | Met | Met |
| 28 | Asn | Asn | Asn |
| 29 | Thr | Thr | Thr |
While human, rat, and porcine glucagon are identical, it is noteworthy that variations exist in other species, such as the guinea pig, highlighting unique evolutionary paths. doi.orgnih.gov
Central Role of Glucagon (1-29) in Metabolic Homeostasis: A Research Overview
Glucagon's primary and most well-researched role is the maintenance of glucose homeostasis, acting as a counter-regulatory hormone to insulin. physiology.org Its main target organ is the liver, where it stimulates hepatic glucose production to prevent dangerously low blood sugar levels (hypoglycemia), particularly during fasting or stress. iomcworld.comiomcworld.com
The mechanism of action involves glucagon binding to its receptor on hepatocytes. This binding activates a G-protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). lifetein.com Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism. lifetein.comnih.gov
Research has elucidated two primary pathways through which glucagon increases hepatic glucose output:
Glycogenolysis: Glucagon stimulates the breakdown of stored glycogen (B147801) in the liver into glucose, which is then released into the bloodstream. nih.govnih.gov PKA activates phosphorylase kinase, which in turn activates glycogen phosphorylase, the key enzyme in this process. tandfonline.com
Gluconeogenesis: Glucagon promotes the synthesis of glucose from non-carbohydrate precursors, such as amino acids and glycerol. iomcworld.comnih.gov It achieves this by increasing the transcription of genes for gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. nih.govtandfonline.com
| Metabolic Process | Primary Organ/Tissue | Mechanism of Action | Outcome |
|---|---|---|---|
| Glycogenolysis | Liver | Activation of glycogen phosphorylase via the cAMP-PKA pathway. nih.govtandfonline.com | Increased release of glucose into the bloodstream. nih.gov |
| Gluconeogenesis | Liver | Increased transcription of gluconeogenic enzymes (e.g., PEPCK, G6Pase). nih.govtandfonline.com | Increased synthesis of new glucose. iomcworld.com |
| Lipid Metabolism | Adipose Tissue, Liver | Promotes lipolysis and fatty acid oxidation. frontiersin.orgiomcworld.com | Increased availability of fatty acids for energy. iomcworld.com |
| Amino Acid Metabolism | Liver | Regulates hepatic amino acid turnover. tandfonline.comnih.gov | Feedback regulation of glucagon secretion. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C153H225N43O49S |
|---|---|
Molecular Weight |
3482.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 |
InChI Key |
MASNOZXLGMXCHN-ZLPAWPGGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
Origin of Product |
United States |
Biosynthesis and Post Translational Processing of Proglucagon Precursor
Glucagon (B607659) (1-29) Gene Expression and Cellular Localization
The proglucagon gene is expressed in a restricted, cell-specific manner, primarily within the alpha-cells of the pancreatic islets, the enteroendocrine L-cells of the intestine, and specific neurons in the central nervous system. nih.govnih.gov The regulation of GCG gene transcription involves a complex interplay of transcription factors that direct its expression in these distinct locations. glucagon.comnih.gov For instance, transcription factors such as Pax6 and Cdx-2/3 have been shown to cooperate in regulating proglucagon gene transcription in islet cells. glucagon.com
Pancreatic Alpha-Cell Processing
In the alpha-cells of the pancreatic islets of Langerhans, the proglucagon gene is robustly expressed. frontiersin.orgnih.gov The primary product of proglucagon processing in these cells is Glucagon (1-29). oup.comresearchgate.net Following translation, the proglucagon precursor is cleaved to yield several peptides, including glicentin-related pancreatic polypeptide (GRPP), glucagon, intervening peptide-1 (IP-1), and the major proglucagon fragment (MPF). oup.comfrontiersin.org The POU domain transcription factor Brain-4 is abundantly expressed in these cells and is a key regulator of proglucagon gene expression through its interaction with the G1 element of the gene's promoter. nih.gov The presence of this neuronal transcription factor in pancreatic cells may explain the shared expression of proglucagon in both the pancreas and the brain. nih.gov
Enteroendocrine L-Cell Processing
The proglucagon gene is also expressed in enteroendocrine L-cells, which are primarily located in the distal ileum and colon. frontiersin.orgfrontiersin.org However, the post-translational processing of proglucagon in these cells follows a different pathway compared to pancreatic alpha-cells. frontiersin.orgoup.com Instead of glucagon, the primary bioactive peptides produced are glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2). oup.comnih.gov Other peptides generated include glicentin, oxyntomodulin, and intervening peptide-2 (IP-2). frontiersin.org The regulation of gene expression in these cells can be influenced by various factors; for example, activation of the Peroxisome proliferator-activated receptor (PPAR) β/δ has been shown to increase proglucagon expression and enhance GLP-1 release in murine intestinal L-cells. nih.gov
Neuronal Proglucagon Expression
In addition to the pancreas and intestine, proglucagon-containing neurons are found in the central nervous system, specifically in the nucleus of the solitary tract in the medulla oblongata and in the hypothalamus. nih.govfrontiersin.orgnih.gov The processing of proglucagon in these neurons is similar to that in the intestinal L-cells, generating GLP-1 and GLP-2. frontiersin.orgpnas.org These centrally produced peptides are involved in regulating food intake and satiety. pnas.org The expression of the proglucagon gene in both the brain and the pancreas is partly explained by the involvement of shared neuronal transcription factors like Brain-4. nih.gov
Table 1: Tissue-Specific Expression and Processing of Proglucagon
| Tissue/Cell Type | Primary Bioactive Products | Key Regulatory Factors/Enzymes | Reference |
|---|---|---|---|
| Pancreatic Alpha-Cells | Glucagon (1-29), Glicentin-related pancreatic polypeptide (GRPP), Major Proglucagon Fragment (MPF) | Prohormone Convertase 2 (PC2), Brain-4, Pax6 | frontiersin.orgnih.govoup.comfrontiersin.org |
| Enteroendocrine L-Cells (Intestine) | Glucagon-like peptide-1 (GLP-1), Glucagon-like peptide-2 (GLP-2), Oxyntomodulin, Glicentin | Prohormone Convertase 1/3 (PC1/3), Cdx-2/3, PPARβ/δ | frontiersin.orgglucagon.comoup.comfrontiersin.orgnih.gov |
| Central Nervous System (Neurons) | Glucagon-like peptide-1 (GLP-1), Glucagon-like peptide-2 (GLP-2) | Prohormone Convertase 1/3 (PC1/3) | nih.govfrontiersin.org |
Enzymatic Cleavage Pathways by Prohormone Convertases
The tissue-specific processing of proglucagon is orchestrated by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. nih.govnih.gov The differential expression of these enzymes in various cell types dictates which bioactive peptides are cleaved from the proglucagon precursor. frontiersin.orgnih.gov
Prohormone Convertase 2 (PC2)-Dependent Maturation
In pancreatic alpha-cells, Prohormone Convertase 2 (PC2) is the key enzyme responsible for the maturation of proglucagon. researchgate.netnih.govoup.com PC2 is highly expressed in alpha-cells, whereas the related enzyme Prohormone Convertase 1/3 (PC1/3) is largely absent. researchgate.netwikipedia.org PC2 cleaves proglucagon at specific dibasic amino acid sites to liberate glucagon and the major proglucagon fragment (MPF). oup.comresearchgate.net Studies in PC2 knockout mice have confirmed its essential role; these mice lack mature glucagon, leading to hypoglycemia and significant hyperplasia of pancreatic alpha-cells. oup.com The activity of PC2 itself is dependent on the neuroendocrine protein 7B2, which acts as a chaperone essential for activating the enzyme. nih.gov
Prohormone Convertase 1/3 (PC1/3)-Dependent Processing
In contrast to the pancreas, the processing of proglucagon in intestinal L-cells and proglucagon-expressing neurons is predominantly mediated by Prohormone Convertase 1/3 (PC1/3), also known as PC1. oup.comfrontiersin.orgwikipedia.orgoup.com PC1/3 cleaves the proglucagon precursor at different sites than PC2, resulting in the production of glicentin, oxyntomodulin, GLP-1, and GLP-2. oup.comfrontiersin.org The expression of PC1/3 is both necessary and sufficient for the complete processing of proglucagon to intestinal GLP-1. researchgate.net Studies in PC1/3-deficient mice show severely impaired intestinal proglucagon processing and a lack of GLP-1 formation. oup.com While some evidence suggests a minor presence of PC2 in the gut or PC1/3 in the pancreas, the distinct, dominant expression of each convertase in its respective tissue is the primary determinant of the final peptide products. frontiersin.orgnih.gov
Table 2: Comparison of Prohormone Convertases in Proglucagon Processing
| Enzyme | Primary Location of Action | Proglucagon Cleavage Products | Reference |
|---|---|---|---|
| Prohormone Convertase 2 (PC2) | Pancreatic Alpha-Cells | Glucagon (1-29), Glicentin-related pancreatic polypeptide (GRPP), Major Proglucagon Fragment (MPF) | oup.comresearchgate.netfrontiersin.orgoup.comnih.gov |
| Prohormone Convertase 1/3 (PC1/3) | Enteroendocrine L-Cells, Central Nervous System Neurons | GLP-1, GLP-2, Glicentin, Oxyntomodulin | oup.comfrontiersin.orgwikipedia.orgoup.comresearchgate.net |
Tissue-Specific Differential Processing of Proglucagon-Derived Peptides
The diversification of proglucagon's function occurs through tissue-specific differential processing. nih.gov This means that the same proglucagon precursor is cut differently depending on the tissue type, leading to the production of a distinct set of peptide hormones. researchgate.netresearchgate.net This remarkable specificity is primarily controlled by the differential expression of two key prohormone convertases: Prohormone Convertase 2 (PC2) and Prohormone Convertase 1/3 (PC1/3). frontiersin.orgnih.govnih.gov
In the alpha-cells of the pancreas , the dominant enzyme is PC2. bioscientifica.compnas.org PC2 cleaves proglucagon at specific sites to primarily yield:
Glucagon (1-29) : The key hormone responsible for raising blood glucose levels.
Glicentin-related pancreatic polypeptide (GRPP) . frontiersin.org
Intervening peptide-1 (IP-1) . frontiersin.org
Major proglucagon fragment (MPGF) , which contains the sequences for GLP-1 and GLP-2 but is not further processed in the pancreas. frontiersin.orgnih.gov
In contrast, in the enteroendocrine L-cells of the intestine and certain neurons in the brainstem , the predominant enzyme is PC1/3. bioscientifica.comtaylorandfrancis.comresearchgate.net Here, PC1/3 cleaves proglucagon at different sites, resulting in a completely different set of hormones:
Glucagon-like peptide-1 (GLP-1) : An incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon, and slows gastric emptying. researchgate.netresearchgate.netglucagon.com
Glucagon-like peptide-2 (GLP-2) : A peptide that promotes intestinal growth and nutrient absorption. researchgate.netresearchgate.netglucagon.com
Oxyntomodulin (OXM) . frontiersin.orgtaylorandfrancis.com
Glicentin . researchgate.net
This differential processing ensures that the pancreas secretes a hormone to raise blood sugar (glucagon), while the gut secretes hormones (like GLP-1) that signal nutrient availability and help manage glucose levels after a meal. frontiersin.orgglucagon.com
| Tissue | Primary Prohormone Convertase | Major Peptide Products |
|---|---|---|
| Pancreatic α-cells | PC2 | Glucagon, GRPP, MPGF |
| Intestinal L-cells | PC1/3 | GLP-1, GLP-2, Oxyntomodulin, Glicentin |
| Brain (Nucleus of the Solitary Tract) | PC1/3 | GLP-1, GLP-2, Oxyntomodulin, Glicentin |
Genetic Variation in Proglucagon Processing and its Research Implications
Genetic variations within the proglucagon gene (GCG) and the genes for the processing enzymes can have significant implications for metabolism and disease research. frontiersin.org Studying these variations helps scientists understand the precise roles of the different proglucagon-derived peptides and how disruptions in their production can contribute to metabolic disorders like diabetes and obesity. medrxiv.orgnih.gov
A 2021 study analyzing the genomes of 168 mammalian species found that while the GCG gene is highly conserved, there are variations, particularly in the GLP-2 sequence. bohrium.comnih.govnih.gov Research involving large human population databases, such as the UK Biobank, has identified numerous rare missense variants in the GCG gene. researchgate.netfrontiersin.org These variants are more likely to be found in the less-conserved regions of the proglucagon precursor, while the sequences for glucagon and GLP-1 are under stronger evolutionary pressure to remain unchanged, highlighting their critical physiological roles. frontiersin.org
Research implications of these genetic variations are profound:
Understanding Disease Pathophysiology : Variants that alter the processing of proglucagon can lead to changes in the levels of circulating hormones. For example, a variant that reduces the efficiency of PC2 could lead to lower glucagon levels, while a variant affecting PC1/3 could alter GLP-1 and GLP-2 production. oup.comnih.gov Studying individuals with these natural genetic experiments can provide invaluable insights into the development of type 2 diabetes, obesity, and other metabolic diseases. medrxiv.orgnih.govnih.gov
Drug Development : The proglucagon system is a major target for therapeutic drugs, particularly GLP-1 receptor agonists for diabetes and obesity. researchgate.net Understanding the natural genetic variability in the GCG gene and its receptors can help researchers design more effective drugs and predict patient responses to them. frontiersin.org
Functional Studies : Identifying individuals with specific genetic variants allows for targeted studies to determine the precise functional consequences of those mutations. For example, a variant in the glucagon sequence might affect its ability to bind to its receptor, leading to altered glucose homeostasis. glucagon.com Investigating these effects helps to map the functional landscape of each peptide.
| Genetic Variation Type | Potential Effect | Research Implication |
|---|---|---|
| Missense variant in GCG (Glucagon region) | Altered glucagon structure and receptor binding | Insights into glucose homeostasis and diabetes risk. glucagon.com |
| Missense variant in GCG (GLP-1 region) | Altered GLP-1 structure and incretin effect | Understanding variability in insulin response and obesity. frontiersin.orgnih.gov |
| Variant in PC2 gene | Reduced conversion of proglucagon to glucagon | Model for studying the consequences of glucagon deficiency. nii.ac.jp |
| Variant in PC1/3 gene | Impaired production of GLP-1 and GLP-2 | Studying the role of incretins in nutrient absorption and metabolic control. glucagon.com |
Glucagon 1 29 Receptor Interactions and Intracellular Signaling Transduction
Glucagon (B607659) Receptor (GCGR) Expression and Distribution Profile
The physiological effects of glucagon are dictated by the expression and distribution of its cognate receptor, the GCGR. While the liver is the primary site of glucagon action, the GCGR is also expressed in various extrahepatic tissues, where it mediates a range of metabolic and physiological functions.
Hepatic Glucagon Receptor Biology and Research Models
The liver is the principal target organ for glucagon, expressing the highest density of GCGRs. snmjournals.org Glucagon binding to hepatic GCGRs is a key signal for the regulation of glucose metabolism, primarily by stimulating glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). nih.govyoutube.com This leads to an increase in hepatic glucose output, thereby raising blood glucose levels. nih.gov The expression of GCGRs in the liver is not uniform, with studies indicating a heterogeneous distribution. snmjournals.org For instance, imaging studies have shown a lower density of GCGRs in the left lobe of the liver compared to the right lobe. snmjournals.org
Hepatic GCGR signaling is also involved in lipid metabolism. Glucagon can influence hepatic lipid synthesis, secretion, and oxidation. glucagon.com Dysregulation of hepatic glucagon signaling is associated with metabolic diseases such as type 2 diabetes, where exaggerated glucagon secretion contributes to hyperglycemia. nih.govacs.org
Various research models are employed to study hepatic glucagon receptor biology. These include:
Primary hepatocytes: These cells, isolated directly from the liver, provide a physiologically relevant model to study glucagon-stimulated glucose production and intracellular signaling. sc.edu
Cell lines: Immortalized liver cell lines, such as HepG2 and Huh-7, are also utilized to investigate the molecular mechanisms of GCGR signaling. sc.edunih.gov
Table 1: Research Models for Studying Hepatic Glucagon Receptor Biology
| Model Type | Description | Key Applications |
| Primary Hepatocytes | Cells directly isolated from liver tissue. | Studying glucagon-stimulated glucose production and signaling pathways in a native environment. sc.edu |
| Gcgr∆liver Mice | Mice with a targeted deletion of the glucagon receptor specifically in the liver. | Dissecting the role of hepatic glucagon signaling in systemic glucose homeostasis. nih.gov |
| HepG2 & Huh-7 Cells | Human-derived immortalized liver cell lines. | Investigating molecular mechanisms of GCGR activation, signaling, and regulation. sc.edunih.gov |
Extrahepatic Glucagon Receptor Localization and Functional Significance
Beyond the liver, the GCGR is expressed in a variety of other tissues, although generally at lower levels. nih.gov The functional significance of these extrahepatic receptors is an active area of research.
Kidney: The kidney expresses GCGRs, and glucagon is known to influence renal gluconeogenesis. news-medical.nettaylorandfrancis.com While the precise contribution of renal GCGRs to systemic glucose homeostasis is still being elucidated, imaging studies have detected glucagon receptor binding in the kidneys. snmjournals.org
Heart: The presence and function of GCGRs in the heart have been a subject of some debate. frontiersin.org However, some studies have reported GCGR expression in cardiac tissue, suggesting a potential role for glucagon in cardiac function. taylorandfrancis.com
Spleen: Evidence for GCGR expression in the spleen is less established compared to other tissues.
Brain: GCGRs are expressed in various regions of the brain, including the hypothalamus. nih.govproteopedia.org Hypothalamic glucagon signaling has been shown to inhibit hepatic glucose production, an effect mediated by Protein Kinase A (PKA). droracle.ai This suggests a role for central glucagon signaling in the regulation of glucose homeostasis.
Adrenal Glands: The presence of GCGRs in the adrenal glands has been reported.
Retina: Information regarding GCGR expression in the retina is limited.
Gastrointestinal Tract: GCGRs are found in the gastrointestinal tract, including intestinal smooth muscle. nih.govproteopedia.org
Table 2: Extrahepatic Glucagon Receptor (GCGR) Localization and Potential Functions
| Tissue | Reported GCGR Expression | Potential Functional Significance |
| Kidney | Yes news-medical.nettaylorandfrancis.com | Renal gluconeogenesis. news-medical.net |
| Heart | Controversial, but some reports exist. taylorandfrancis.comfrontiersin.org | Potential influence on cardiac function. |
| Brain | Yes, including the hypothalamus. nih.govproteopedia.org | Central regulation of glucose homeostasis. droracle.ai |
| Adrenal Glands | Reported. | Function not well-defined. |
| Gastrointestinal Tract | Yes. nih.govproteopedia.org | Regulation of gut motility and other functions. |
Molecular Mechanisms of GCGR Activation and Downstream Cascades
The binding of glucagon to the GCGR initiates a cascade of intracellular events, leading to the cellular responses characteristic of this hormone. This process involves the coupling of the receptor to heterotrimeric G proteins and the subsequent activation of effector enzymes and second messenger systems.
G Protein Coupling and Effector System Activation (Gαs, Gq)
The GCGR is a class B G-protein coupled receptor that primarily couples to the stimulatory G protein, Gαs. proteopedia.orgwikipedia.org However, it can also couple to other G proteins, such as Gαq, leading to diverse cellular responses. creative-diagnostics.comeurekalert.org
Gαs Coupling: Upon glucagon binding, the GCGR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. youtube.com This activation leads to the dissociation of the Gαs subunit from the βγ-subunits. The activated Gαs subunit then stimulates its primary effector, adenylyl cyclase. creative-diagnostics.comyoutube.com
Gαq Coupling: The GCGR can also couple to Gαq/11. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. nih.gov Some research suggests that at physiological glucagon concentrations, the PLC/IP3 pathway may be the predominant signaling route, while the adenylyl cyclase/cAMP pathway is recruited at higher concentrations. nih.gov
The ability of the GCGR to couple to different G proteins allows for a more complex and nuanced regulation of cellular function in response to glucagon.
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Generation
The canonical signaling pathway for glucagon involves the Gαs-mediated activation of adenylyl cyclase. news-medical.netcreative-diagnostics.com Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). youtube.com This leads to a rapid increase in intracellular cAMP levels. creative-diagnostics.com cAMP acts as a crucial second messenger, propagating the signal initiated by glucagon binding at the cell surface to intracellular effector proteins. youtube.com The generation of cAMP is a key amplification step in the glucagon signaling cascade. creative-diagnostics.com Recent studies have also indicated that GCGR can continue to generate cAMP even after being internalized into endosomes, suggesting that signaling is not limited to the plasma membrane. nih.gov
Protein Kinase A (PKA) Signaling Pathways
The primary intracellular effector of cAMP is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. droracle.aidroracle.ai In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. youtube.com The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. youtube.comdroracle.ai
Once activated, PKA phosphorylates a variety of downstream target proteins on serine and threonine residues, thereby altering their activity and leading to the metabolic effects of glucagon. droracle.aidroracle.ai Key PKA-mediated events in the liver include:
Regulation of Glycogen Metabolism: PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis. news-medical.net Simultaneously, PKA phosphorylates and inactivates glycogen synthase, the enzyme responsible for glycogen synthesis. news-medical.net This dual regulation ensures a coordinated shift from glycogen storage to glycogen breakdown.
Stimulation of Gluconeogenesis: PKA phosphorylates and activates the transcription factor cAMP-response element-binding protein (CREB). nih.gov Activated CREB binds to cAMP response elements (CREs) in the promoters of genes encoding key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to their increased transcription. nih.gov PKA also phosphorylates and regulates the activity of the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), leading to a decrease in the levels of fructose-2,6-bisphosphate, an allosteric inhibitor of gluconeogenesis and activator of glycolysis. nih.gov
Table 3: Key Downstream Targets of Protein Kinase A (PKA) in Glucagon Signaling
| Target Protein | Effect of PKA Phosphorylation | Metabolic Outcome |
| Phosphorylase Kinase | Activation | Increased Glycogenolysis news-medical.net |
| Glycogen Synthase | Inactivation | Decreased Glycogen Synthesis news-medical.net |
| CREB | Activation | Increased Transcription of Gluconeogenic Enzymes nih.gov |
| PFK-2/FBPase-2 | Regulation | Decreased Fructose-2,6-bisphosphate, promoting gluconeogenesis and inhibiting glycolysis. nih.gov |
cAMP Response Element-Binding Protein (CREB) Pathway Activation
The binding of glucagon (1-29) to its receptor, a G-protein-coupled receptor (GPCR), primarily on the surface of hepatocytes, initiates a cascade of intracellular events. youtube.comyoutube.com A key consequence of this binding is the activation of the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). youtube.comnih.gov This increase in intracellular cAMP is a critical step that leads to the activation of Protein Kinase A (PKA). youtube.comnih.gov
Activated PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB) at a specific serine residue (Ser133). tufts.edu This phosphorylation event is a pivotal moment in the signaling cascade, enabling CREB to bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. youtube.comtufts.edu This binding facilitates the recruitment of transcriptional co-activators, such as CREB-regulated transcriptional coactivator 2 (CRTC2) and CREB-binding protein (CBP). nih.govucla.edu The entire complex then drives the transcription of genes involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. nih.govnih.gov
Key genes transcriptionally upregulated by the glucagon-CREB pathway include those encoding for phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, both of which are crucial enzymes in the gluconeogenic pathway. nih.govresearchgate.net Beyond glucose metabolism, this pathway also regulates the transcription of enzymes involved in the urea (B33335) cycle and amino acid transporters, highlighting its broader role in metabolic homeostasis. nih.govmdpi.com
Interestingly, research in MIN6 cells and pancreatic islets has revealed that glucagon can also promote CREB phosphorylation through the activation of the ERK1/2 pathway, downstream of PKA. nih.govresearchgate.net This suggests a more complex and potentially cell-type-specific regulation of CREB activation by glucagon.
Intracellular Calcium Flux and Regulation
The interaction of glucagon (1-29) with its receptor can also lead to an increase in intracellular calcium concentrations ([Ca2+]i), although the mechanisms and physiological significance of this are multifaceted and can be cell-type dependent. One established pathway involves the coupling of the glucagon receptor to the Gq alpha subunit, which activates phospholipase C (PLC). youtube.comwikipedia.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptors, triggering the release of stored calcium into the cytosol. youtube.com
This release of calcium from intracellular stores can then activate various downstream signaling cascades. For instance, the increased calcium can bind to calmodulin, which in turn activates glycogen phosphorylase kinase, further contributing to the breakdown of glycogen. wikipedia.org
In pancreatic α-cells, the regulation of intracellular calcium is particularly complex and crucial for glucagon secretion itself. At low glucose concentrations, α-cells exhibit calcium oscillations that are critical for glucagon release. nih.govplos.org These oscillations are primarily driven by the activity of L-type voltage-gated calcium channels. nih.govplos.org However, studies have also highlighted the importance of calcium release from the ER, mediated by ryanodine (B192298) receptors, in regulating glucagon secretion. nih.gov Interestingly, high glucose levels appear to suppress glucagon secretion through a mechanism that can be independent of changes in intracellular calcium, suggesting the existence of a calcium-independent inhibitory pathway. nih.govnih.gov
Furthermore, in cardiac cells, the glucagon fragment miniglucagon (glucagon 19-29) has been shown to potentiate the calcium-releasing effects of glucagon, suggesting a synergistic action in modulating intracellular calcium homeostasis in this tissue. ahajournals.org The interplay between cAMP-PKA signaling and calcium signaling is also evident, as PKA can phosphorylate and modulate the activity of channels and receptors involved in calcium flux. nih.gov
| Signaling Component | Role in Glucagon (1-29) Action | Key Downstream Effects | Supporting Evidence |
| cAMP | Second messenger produced upon glucagon receptor activation. | Activates Protein Kinase A (PKA). | youtube.comnih.gov |
| PKA | Activated by cAMP, phosphorylates downstream targets. | Phosphorylates and activates CREB. | youtube.comnih.govtufts.edu |
| CREB | Transcription factor activated by PKA-mediated phosphorylation. | Binds to CREs in gene promoters to regulate transcription. | youtube.comtufts.edunih.gov |
| Phospholipase C (PLC) | Activated by Gq-coupled glucagon receptor signaling. | Generates IP3 and DAG. | youtube.comwikipedia.org |
| IP3 | Binds to receptors on the endoplasmic reticulum. | Triggers release of intracellular calcium stores. | youtube.com |
| Intracellular Calcium ([Ca2+]i) | Increased via release from ER and influx through channels. | Activates various downstream enzymes and signaling pathways. | wikipedia.orgnih.gov |
| ERK1/2 | Can be activated downstream of PKA in some cell types. | Contributes to CREB phosphorylation. | nih.govresearchgate.net |
Structure-Function Relationships Governing Glucagon (1-29) Receptor Binding and Activation
The specific sequence and conformation of the 29-amino-acid glucagon peptide are critical for its ability to bind to and activate the glucagon receptor. The interaction is a complex, two-step process involving distinct regions of both the ligand and the receptor.
Role of Specific Amino Acid Residues in Ligand-Receptor Interaction
The binding of glucagon to its receptor involves both the N-terminal and C-terminal regions of the peptide. The C-terminal portion of glucagon (residues 12-29) is thought to be primarily responsible for the initial binding and docking of the hormone to the extracellular domain (ECD) of the glucagon receptor. This region of the peptide forms an alpha-helical structure that fits into a hydrophobic pocket on the receptor's ECD.
The N-terminal region of glucagon (residues 1-11), particularly the first few amino acids, is crucial for receptor activation. Following the initial binding of the C-terminus, the N-terminus of glucagon interacts with the transmembrane domain (TMD) of the receptor, causing a conformational change that triggers intracellular signaling.
Several key amino acid residues have been identified as being particularly important for this interaction:
His1: The very first amino acid is essential for receptor activation. Its removal or substitution often leads to a significant loss of potency.
Asp9, Phe6, and Tyr10: These residues in the N-terminal region are critical for the activation of the receptor.
Tyr13, Leu14, and Arg17-Arg18: These residues in the central and C-terminal regions are important for binding affinity. The dibasic Arg17-Arg18 motif is also a site for enzymatic cleavage.
Trp25, Met27, and Thr29: These C-terminal residues are key for high-affinity binding to the receptor's extracellular domain.
Mutational Analysis of Glucagon (1-29) and its Impact on Binding Affinity
Systematic mutational studies, where individual amino acids are substituted, have provided detailed insights into the structure-function relationships of glucagon. Alanine scanning mutagenesis, a technique where each amino acid is systematically replaced by alanine, has been particularly informative.
| Original Residue | Position | Effect of Mutation on Binding Affinity | Effect of Mutation on Receptor Activation |
| His | 1 | Moderate Decrease | Significant Decrease |
| Ser | 2 | Minor Decrease | Moderate Decrease |
| Phe | 6 | Significant Decrease | Significant Decrease |
| Asp | 9 | Significant Decrease | Significant Decrease |
| Tyr | 10 | Significant Decrease | Significant Decrease |
| Tyr | 13 | Significant Decrease | Minor Decrease |
| Arg | 17 | Moderate Decrease | Minor Decrease |
| Arg | 18 | Moderate Decrease | Minor Decrease |
| Trp | 25 | Significant Decrease | Minor Decrease |
| Met | 27 | Significant Decrease | Minor Decrease |
These studies have confirmed the "two-domain" binding model, where the C-terminus of glucagon is the primary determinant of binding affinity, while the N-terminus is the key to receptor activation and subsequent intracellular signaling. Modifications in the C-terminal region generally result in a greater loss of binding affinity, whereas mutations in the N-terminal region have a more pronounced effect on the ability of the peptide to activate the receptor, even if binding is less affected.
Investigating Allosteric Modulation of the Glucagon Receptor
Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site (the binding site for the endogenous ligand) and modify the receptor's activity. For the glucagon receptor, both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) have been investigated.
Positive Allosteric Modulators (PAMs): These molecules can enhance the effect of glucagon, either by increasing its binding affinity or by potentiating the receptor's signaling response. Research in this area is focused on developing compounds that could amplify the therapeutic effects of glucagon in specific situations.
Negative Allosteric Modulators (NAMs): These compounds reduce the activity of the glucagon receptor. They represent a potential therapeutic strategy for conditions characterized by excessive glucagon action, such as type 2 diabetes. Several small-molecule NAMs have been developed and studied for their ability to lower blood glucose levels by inhibiting glucagon-mediated hepatic glucose production.
The identification and characterization of allosteric binding sites on the glucagon receptor are areas of active research. These sites are often located within the transmembrane domains of the receptor, and their modulation can induce conformational changes that affect the binding of glucagon or the receptor's ability to couple to intracellular G-proteins.
Cross-Reactivity and Interactions with Other Related Receptors (e.g., Glucagon-Like Peptide-1 Receptor)
The glucagon receptor belongs to the class B family of G-protein-coupled receptors, which also includes receptors for other structurally related peptides, most notably the glucagon-like peptide-1 (GLP-1) receptor. Glucagon and GLP-1 are both derived from the same proglucagon precursor molecule but are processed differently in different tissues.
While glucagon and GLP-1 have distinct primary receptors and often opposing physiological effects (glucagon raises blood glucose, while GLP-1 lowers it), there is a degree of cross-reactivity.
Glucagon at the GLP-1 Receptor: At high concentrations, glucagon can bind to and activate the GLP-1 receptor, although with significantly lower affinity and potency than GLP-1 itself. This interaction is generally not considered to be of major physiological significance under normal conditions.
GLP-1 at the Glucagon Receptor: Similarly, GLP-1 has very weak activity at the glucagon receptor.
Oxyntomodulin: This peptide, also derived from proglucagon, is a dual agonist, capable of activating both the glucagon and GLP-1 receptors. This has led to interest in developing dual-agonist molecules for the treatment of obesity and type 2 diabetes, aiming to combine the anorexic and glucose-lowering effects of GLP-1 with the energy expenditure-increasing effects of glucagon.
The structural similarities between the glucagon and GLP-1 receptors, particularly in their extracellular domains, provide the basis for this cross-reactivity. However, subtle differences in the amino acid sequences of the binding pockets of each receptor are responsible for their ligand selectivity. Understanding these differences is crucial for the design of specific agonists and antagonists for each receptor, as well as for the development of dual-agonist therapies.
Glucagon 1 29 Degradation and Clearance Mechanisms
Enzymatic Degradation Pathways of Circulating Glucagon (B607659) (1-29)
Once in circulation, glucagon is a target for several proteolytic enzymes that cleave the peptide, typically leading to its inactivation.
Dipeptidyl Peptidase 4 (DPP-4), also known as the cell surface antigen CD26, is a widely distributed serine protease. It is well-known for its role in inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comnih.gov Glucagon is also a recognized substrate for DPP-4. researchgate.netglucagon.com The enzyme specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position. nih.gov
Mechanism of Action : DPP-4 acts on the N-terminus of the intact glucagon (1-29) molecule, removing the dipeptide His¹-Ser². This enzymatic action yields the primary metabolite, glucagon (3-29). researchgate.net Further degradation can also occur; studies using purified porcine DPP-4 have demonstrated the sequential formation of glucagon (3–29) followed by glucagon (5–29). researchgate.net
Impact on Bioactivity : The N-terminal region of glucagon is indispensable for its ability to bind to the glucagon receptor and elicit its biological effects. Consequently, the cleavage of the first two amino acids by DPP-4 results in a substantial loss of glucagon's hyperglycemic activity. researchgate.net
Physiological Relevance : While the degradation of glucagon by DPP-4 is well-established in vitro, its exact contribution to the termination of glucagon action in vivo remains a topic of discussion. glucagon.com Some evidence suggests that glucagon may be a less favorable substrate for DPP-4 in vivo compared to the incretin hormones. nih.gov Nonetheless, studies have confirmed the rapid conversion of glucagon to glucagon (3-29) in human serum, a process that is effectively blocked by the addition of specific DPP-4 inhibitors. researchgate.net
In addition to DPP-4, a variety of other proteases participate in the breakdown of glucagon.
Neprilysin (Neutral Endopeptidase 24.11) : Neprilysin (NEP) is a zinc metallopeptidase located on the surface of various cells, with particularly high concentrations in the kidneys. wikipedia.org It is known to hydrolyze several peptide hormones. Research in porcine models has indicated that NEP plays a significant role in the degradation of both endogenous and exogenously supplied glucagon. glucagon.com
Insulin-Degrading Enzyme (IDE) : As its name suggests, IDE is a key enzyme in insulin (B600854) catabolism, but it also degrades other peptides, including glucagon. nih.gov Studies have confirmed that IDE is a physiological regulator of glucagon levels. nih.gov It has been proposed that IDE within hepatic endosomes contributes to glucagon clearance at a neutral pH. oup.com
Other Endosomal Proteases : Following receptor-mediated internalization, particularly in the liver, glucagon is degraded within cellular compartments called endosomes. This degradation process is pH-sensitive, showing maximal activity in an acidic environment. oup.com The proteases cathepsin B and cathepsin D, in their membrane-bound forms, have been implicated in this endosomal degradation pathway. oup.com
Receptor-Mediated Endocytosis in Glucagon (1-29) Elimination
A major pathway for clearing glucagon from the bloodstream is receptor-mediated endocytosis. nih.gov This mechanism is most active in tissues that highly express the glucagon receptor (GCGR), a member of the G protein-coupled receptor family. nih.gov
The process is initiated when glucagon binds to its receptor on the cell surface, predominantly on hepatocytes and kidney cells. nih.gov This binding event triggers the internalization of the hormone-receptor complex into the cell, encapsulated within an endosome. oup.com As the endosome matures, its internal environment becomes more acidic, which promotes the dissociation of glucagon from its receptor. The liberated glucagon peptide is then subjected to degradation by the endosomal proteases mentioned previously. oup.com This efficient, receptor-driven pathway ensures that a large fraction of glucagon is cleared and catabolized directly within its primary target tissues.
Organ-Specific Clearance Pathways (e.g., Hepatic and Renal Contribution)
The liver and the kidneys are the two principal organs responsible for the removal of glucagon from circulation, a fact that correlates with the high density of glucagon receptors in these organs. nih.govresearchgate.net It is estimated that these two organs collectively account for 60% to 70% of total glucagon clearance. researchgate.netdrugbank.com
Hepatic Clearance : As the primary site of glucagon's metabolic actions, the liver plays a central role in its clearance, accounting for approximately 30% of its elimination. nih.govdrugbank.com Following binding to hepatocyte receptors, glucagon is taken up by the cells and degraded. physiology.org
Renal Clearance : The kidneys are equally vital for glucagon elimination and significantly contribute to its metabolic clearance rate. drugbank.comdiabetesjournals.org This is underscored by findings that patients with end-stage renal disease exhibit a marked decrease in glucagon clearance. diabetesjournals.org Elimination by the kidneys is a dual process, involving enzymatic degradation at the renal tubular brush border by enzymes like DPP-4 and NEP, as well as receptor-mediated uptake and subsequent intracellular degradation. wikipedia.orgnih.gov A pivotal human study comparing individuals with chronic kidney disease (CKD) and liver cirrhosis found that glucagon clearance was significantly impaired in the CKD group but was preserved in those with cirrhosis. This provides strong evidence for the kidneys being a primary site of glucagon elimination in humans. regionh.dk
It is worth noting that some discrepancies exist in animal model studies regarding the relative importance of each organ, with some studies in dogs pointing to a shared role, while others in pigs suggest the kidney is the dominant organ of clearance. nih.gov
In Vitro and Ex Vivo Peptide Stability and Degradation Products under Varied Conditions (e.g., acidic, alkaline)
Glucagon is notoriously unstable in aqueous solutions, a characteristic that complicates its pharmaceutical formulation. nih.govgoogle.com Its degradation profile is highly influenced by the pH of the solution.
Under acidic conditions (e.g., pH 2.5), where glucagon is most soluble, it undergoes predictable chemical degradation. google.comresearchgate.net Laboratory studies have identified two main degradation pathways in acidic environments: cleavage of peptide bonds adjacent to aspartic acid residues and the deamidation of glutamine residues. researchgate.netscispace.com
| Degradation Pathway | Residue Position(s) | Description |
| Aspartic Acid Cleavage | Asp-9, Asp-15, Asp-21 | Peptide bond hydrolysis occurs on the C-terminal side of Asp-9 and Asp-21, and on both sides of the Asp-15 residue. |
| Glutaminyl Deamidation | Gln-3, Gln-20, Gln-24 | The amide group on the side-chain of glutamine is hydrolyzed, converting the residue to glutamic acid. Deamidation of the Asn-28 residue was not observed under these conditions. |
| Data sourced from Joshi et al. (2000). researchgate.net |
In alkaline solutions (e.g., pH 9-10), the tendency of glucagon to form fibril aggregates is greatly reduced, but the rate of chemical degradation increases. nih.gov The predominant degradation reactions in this pH range are oxidation, deamidation, and isomerization. nih.govnih.gov
| Degradation Pathway | Residue Position(s) | Impact on Bioactivity |
| Oxidation | Met-27 | Oxidation of the sulfur-containing methionine residue is a frequent modification but does not substantially impair biological activity. |
| Deamidation | Gln-3, Asn-28 | Deamidation at the Gln-3 position leads to a pronounced loss of biological potency. |
| Isomerization | Asp-9 | Isomerization at the Asp-9 position results in a significant reduction in bioactivity. |
| Deamidation with Isomerization | Asn-28 | The combination of these two modifications at the Asn-28 residue also causes a marked loss of potency. |
| Data sourced from Bako et al. (2014). nih.gov |
Glucagon (1-29) Aggregation and Fibrillation Dynamics
A defining feature of glucagon's physical instability is its high propensity to self-assemble into ordered, insoluble amyloid-like fibrils. This process is most pronounced in aqueous solutions at or near neutral pH, where the peptide's solubility is at its minimum. google.complos.org This aggregation is a critical issue in pharmacology, as it results in the formation of biologically inactive and potentially cytotoxic structures. nih.govnih.gov
Influencing Factors : The kinetics of fibrillation are sensitive to a range of environmental factors, including the concentration of the peptide, temperature, pH, ionic strength of the solution, and the presence of physical agitation. nih.govplos.orgnih.gov While aggregation is rapid under acidic conditions, it is significantly inhibited in alkaline solutions. nih.gov
Mechanism and Morphology : The formation of fibrils is a nucleation-dependent polymerization process. nih.gov Detailed structural studies have shown that, depending on the precise solution conditions, glucagon can form several morphologically distinct types of fibrils. These different fibril "strains" vary in their underlying molecular packing and can be propagated by seeding. nih.gov
Conformational States : Glucagon is conformationally flexible and can adopt several structures: it exists as a random-coil monomer in dilute solution, forms an α-helical structure in trimeric assemblies and crystals, and adopts a β-sheet-rich conformation in the aggregated amyloid fibril state. nih.gov The conformational switch from α-helix or random coil to a β-sheet structure is the fundamental event that initiates the aggregation cascade.
Physiological Roles and Metabolic Regulatory Actions of Glucagon 1 29 in Preclinical Models
Fundamental Mechanisms of Glucose Homeostasis Regulation
Glucagon (B607659) is essential for maintaining glucose homeostasis, primarily by stimulating hepatic glucose production to raise blood glucose levels. nih.govphysiology.orgphysiology.org This is achieved through a coordinated series of actions on the liver that promote the synthesis and release of glucose while simultaneously inhibiting its storage and breakdown. physiology.org These effects are mediated through the glucagon receptor (GCGR), a G protein-coupled receptor predominantly expressed in the liver. mdpi.com Activation of the GCGR initiates a signaling cascade that leads to the modulation of key enzymes involved in glucose metabolism. wikipedia.orgfrontiersin.org
In response to low blood glucose, glucagon potently stimulates the liver to release glucose into the bloodstream. nih.gov This is accomplished through two primary mechanisms: glycogenolysis and gluconeogenesis. wikipedia.orgphysiology.org
Glycogenolysis: Glucagon triggers the breakdown of stored glycogen (B147801) into glucose. wikipedia.org Studies in perfused rat livers have demonstrated that glucagon administration directly stimulates glucose output by promoting glycogenolysis. physiology.org The binding of glucagon to its receptor activates a G protein, which in turn activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates glycogen phosphorylase kinase. This enzyme, in turn, phosphorylates and activates glycogen phosphorylase, the key enzyme responsible for cleaving glucose units from the glycogen polymer.
Gluconeogenesis: When glycogen stores are depleted, glucagon promotes the synthesis of glucose from non-carbohydrate precursors such as amino acids (particularly alanine), lactate, and glycerol. wikipedia.orgnih.gov Glucagon stimulates the expression of genes encoding key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. physiology.org Preclinical studies in rats show that physiological concentrations of glucagon can increase ketogenesis from substrates like palmitate in hepatocytes, a process linked to gluconeogenesis. mdpi.com
Concurrently with stimulating glucose production, glucagon acts to prevent the liver from consuming or storing glucose, thereby maximizing hepatic glucose output. physiology.org
Inhibition of Glycolysis: Glucagon actively turns off glycolysis in the liver. wikipedia.org This prevents the newly synthesized or released glucose from being immediately broken down. The PKA signaling pathway activated by glucagon leads to the phosphorylation and inactivation of key glycolytic enzymes, such as phosphofructokinase-2/fructose-2,6-bisphosphatase and pyruvate (B1213749) kinase. This causes glycolytic intermediates to be redirected towards the gluconeogenic pathway. physiology.org
Inhibition of Glycogenesis: Glucagon also inhibits the synthesis of glycogen (glycogenesis). physiology.org PKA, activated by glucagon, phosphorylates glycogen synthase, the enzyme that catalyzes the final step in glycogen synthesis. physiology.org This phosphorylation inactivates the enzyme, preventing the conversion of glucose into glycogen and ensuring that glucose is available for release into the circulation. physiology.org
Table 1: Glucagon's Regulatory Effects on Hepatic Glucose Metabolism in Preclinical Models
| Metabolic Pathway | Glucagon's Action | Key Regulated Enzyme(s) | Mechanism of Action | Resulting Effect |
| Glycogenolysis | Stimulation | Glycogen Phosphorylase | Phosphorylation and Activation via PKA pathway | Increased breakdown of glycogen to glucose |
| Gluconeogenesis | Stimulation | PEPCK, Glucose-6-Phosphatase | Increased gene transcription | Increased synthesis of glucose from non-carbohydrate sources |
| Glycolysis | Inhibition | Pyruvate Kinase | Phosphorylation and Inactivation via PKA pathway | Decreased breakdown of glucose |
| Glycogenesis | Inhibition | Glycogen Synthase | Phosphorylation and Inactivation via PKA pathway | Decreased synthesis of glycogen |
Role in Amino Acid Metabolism
Beyond its well-established role in glucose control, glucagon is a pivotal regulator of amino acid metabolism, particularly in the liver. frontiersin.orgnih.gov There is a reciprocal relationship where amino acids stimulate glucagon secretion, and glucagon, in turn, promotes the hepatic catabolism of amino acids. nih.govnih.gov This interplay is crucial for providing substrates for gluconeogenesis and for managing nitrogen balance. nih.gov
Glucagon plays a significant role in promoting the urea (B33335) cycle (ureagenesis) in the liver. nih.gov This process is essential for the disposal of nitrogen derived from amino acid breakdown. By stimulating the catabolism of amino acids for gluconeogenesis, glucagon increases the delivery of amino groups to the liver, which are then converted into urea for excretion. nih.gov Studies in mice have shown that genetic deletion of the glucagon receptor leads to elevated levels of plasma amino acids, highlighting glucagon's role in their clearance. physiology.org Furthermore, mice deficient in neprilysin, an enzyme that degrades glucagon, exhibit increased plasma concentrations of both glucagon and urea, demonstrating a direct link between glucagon action and urea production. oup.com
Influence on Lipid Metabolism
Glucagon also exerts significant regulatory effects on lipid metabolism, primarily by promoting the breakdown of fats and inhibiting their synthesis in the liver. mdpi.comfrontiersin.org These actions contribute to providing alternative energy sources in the form of fatty acids and ketone bodies, especially during periods of low carbohydrate availability. nih.govfrontiersin.org
Glucagon signaling in hepatocytes leads to the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme for the synthesis of malonyl-CoA. frontiersin.orgmdpi.com Malonyl-CoA is not only a building block for fatty acid synthesis but also a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation. frontiersin.org By reducing malonyl-CoA levels, glucagon simultaneously inhibits de novo lipogenesis (fatty acid synthesis) and promotes fatty acid oxidation. nih.govfrontiersin.org
Preclinical studies in rats have shown that glucagon administration increases ketogenesis and reduces the synthesis of triglycerides from fatty acids in hepatocytes. mdpi.com In diet-induced obese mice, treatment with a long-acting glucagon receptor agonist was found to stimulate whole-body energy expenditure and reduce adiposity, indicating a significant benefit to lipid homeostasis. glucagon.com Furthermore, glucagon stimulates lipolysis in adipose tissue in rodent models, causing the release of fatty acids into circulation which can then be used for energy. wikipedia.orgnih.gov
Table 2: Summary of Glucagon's Influence on Lipid Metabolism in Preclinical Models
| Process | Glucagon's Action | Key Target(s) | Mechanism | Outcome |
| Hepatic Lipogenesis | Inhibition | Acetyl-CoA Carboxylase (ACC) | PKA-mediated phosphorylation and inactivation | Decreased fatty acid synthesis |
| Hepatic Fatty Acid Oxidation | Stimulation | Carnitine Palmitoyltransferase 1 (CPT-1) | Inhibition of ACC lowers malonyl-CoA, relieving CPT-1 inhibition | Increased breakdown of fatty acids in mitochondria |
| Adipose Tissue Lipolysis | Stimulation | Hormone-Sensitive Lipase (in rodents) | Activation via PKA pathway | Release of fatty acids into circulation |
| Ketogenesis | Stimulation | - | Increased supply of acetyl-CoA from beta-oxidation | Increased production of ketone bodies |
Stimulation of Hepatic Lipolysis and Ketogenesis
Glucagon plays a significant role in hepatic lipid metabolism by promoting the breakdown of stored fats (lipolysis) and the production of ketone bodies (ketogenesis), providing alternative energy sources during periods of fasting. diabetesjournals.orgnih.gov In preclinical studies using isolated rabbit hepatocytes, glucagon was shown to increase the production of ketone bodies. nih.gov This ketogenic effect is a downstream result of increased lipid oxidation. nih.gov Studies in perfused rat livers have also demonstrated that glucagon infusion can rapidly induce a ketogenic state. nih.gov
The mechanism involves glucagon binding to its receptor on hepatocytes, which triggers a signaling cascade that ultimately shifts the liver's metabolic focus from glucose utilization to fatty acid oxidation and ketone synthesis. nih.govnih.gov This is particularly important during fasting, where glucagon signaling stimulates hepatic fatty acid oxidation. wur.nl While glucagon's ketogenic potential is clear in isolated liver models, its effect in whole-animal models can be moderated by its insulinotropic actions; however, in settings of low insulin (B600854), such as overnight fasting in mice, glucagon administration potentiates the increase in the ketone body β-hydroxybutyrate (βOHB). nih.gov
Table 1: Effect of Glucagon on Hepatic Ketogenesis in Preclinical Models
| Model System | Observation | Finding | Reference(s) |
| Rabbit Hepatocytes | Increased Ketone Body Production | Glucagon directly stimulates ketogenesis in isolated liver cells. | nih.gov |
| Perfused Rat Liver | Rapid Induction of Ketogenic State | Glucagon infusion promotes a swift shift towards ketone production. | nih.gov |
| Fasted Mice | Potentiation of βOHB Increase | In a low-insulin state, glucagon enhances the production of ketone bodies. | nih.gov |
Promotion of Fatty Acid Oxidation
A primary mechanism through which glucagon stimulates ketogenesis is by robustly promoting hepatic fatty acid oxidation (the process of breaking down fatty acids to produce energy). frontiersin.orgglucagon.com Studies in rabbit hepatocytes have shown that glucagon increases the oxidation of exogenous oleate. nih.gov This effect is mediated, in part, by a decrease in the concentration of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for oxidation. nih.gov
Research in various mouse models confirms glucagon's role in upregulating key genes involved in beta-oxidation, such as Carnitine palmitoyltransferase 1a (Cpt1a) and Carnitine palmitoyltransferase 2 (Cpt2) in the liver. nih.gov Glucagon's stimulation of fatty acid oxidation is thought to be mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key transcriptional regulator of lipid catabolism. wur.nlnih.gov Glucagon has been shown to enhance PPARα transcriptional activity, leading to the upregulation of its target genes involved in fatty acid oxidation. wur.nl Furthermore, glucagon treatment in ischemic hearts from preclinical models led to increased levels of long and medium-chain acylcarnitines, which are metabolites of fatty acid oxidation. scholaris.ca
Suppression of Hepatic Lipogenesis
In addition to promoting fat breakdown, glucagon actively suppresses the synthesis of new fatty acids (de novo lipogenesis) in the liver. frontiersin.orgphysiology.org This action prevents the accumulation of hepatic lipids and is a key part of its role in regulating lipid homeostasis. glucagon.com In cultured hepatocytes, glucagon has been shown to inhibit the synthesis and release of triglycerides. mdpi.com
Studies in rabbit hepatocytes demonstrated that glucagon exposure completely inhibited lipogenesis. nih.gov This inhibitory effect is linked to the reduction of malonyl-CoA levels, which not only stimulates fatty acid oxidation but also limits the substrate for fatty acid synthesis. nih.gov Research in rodent models has further substantiated this, showing that impaired glucagon signaling, through glucagon receptor knockout or antagonist treatment, leads to increased hepatic fat content and upregulation of genes involved in lipogenesis. mdpi.complos.org Conversely, treatment with a dual GLP-1/glucagon receptor agonist in diet-induced obese mice significantly suppressed de novo lipogenesis. nih.gov This suggests that the glucagon signaling component is crucial for this effect, as insulin, a known inducer of lipogenesis, often remains active in insulin-resistant states. nih.gov
Contribution to Energy Homeostasis and Thermogenesis
Table 2: Glucagon's Effects on Energy Expenditure and Thermogenesis in Rodent Models
| Model System | Administration Route | Key Finding | Mechanism | Reference(s) |
| Diet-Induced Obese Mice | Chronic, Systemic | Dose-dependent increase in energy expenditure and weight loss. | Whole-body metabolic regulation. | glucagon.com |
| Rodents | Intracerebroventricular | Increased energy expenditure and BAT thermogenesis. | Central nervous system action. | mdpi.com |
| Mice | Systemic | Stimulation of hepatic FGF21 release. | Indirect activation of BAT via FGF21. | mdpi.com |
Regulation of Appetite and Food Intake in Animal Models
Glucagon contributes to the regulation of energy balance by suppressing appetite and reducing food intake. nih.govnih.gov This anorexigenic effect has been demonstrated in various preclinical models. nih.gov The first reports in rats showed that intracerebroventricular (ICV) administration of glucagon significantly decreased food intake. mdpi.com Similar anorexic effects following central administration have been observed in chicks and sheep. mdpi.com
The primary mechanism for this satiety effect appears to be centrally mediated, with the hypothalamus playing a key role. nih.gov When administered into the third ventricle of rats, glucagon suppressed feeding with a potency over 1000 times greater than peripheral administration. nih.gov This is supported by findings that glucagon can cross the blood-brain barrier and that glucagon receptors are expressed in multiple brain regions, including the hypothalamus. nih.gov The anorexic action of glucagon can be blocked by lesions of the area postrema (AP) or the nucleus of the solitary tract (NTS), suggesting these brainstem regions are critical for mediating its effect on satiety. nih.gov
Renal Effects and Contribution to Fluid and Electrolyte Balance
While the renal effects of the related proglucagon-derived peptide, GLP-1, are more extensively studied, glucagon itself also has actions in the kidney that can influence fluid and electrolyte balance. glucagon.comeuropeanreview.org Glucagon receptors are expressed in the kidney, suggesting a direct site of action. mdpi.comeuropeanreview.org
In preclinical studies, glucagon has been implicated in the regulation of renal handling of electrolytes. For instance, elevated glucagon levels are speculated to facilitate diuresis in the distal convoluted and collecting tubules and to be a factor that contributes to increased renal potassium excretion. physiology.org Additionally, glucagon has been suggested to increase magnesium reabsorption in the distal renal tubules. physiology.org Some research points to a role for glucagon in stimulating renal glomerular filtration. nih.gov However, it is often challenging to distinguish the direct effects of glucagon from those of GLP-1 in vivo, as both can be elevated under similar physiological conditions and may have overlapping effects on renal function. researchgate.netjci.org
Intra-Islet Alpha-Beta Cell Communication and Insulin Secretion Modulation
Within the pancreatic islets of Langerhans, a complex network of paracrine communication exists between different endocrine cell types. Glucagon, secreted from alpha-cells, plays a crucial role in this intra-islet signaling by directly modulating insulin secretion from neighboring beta-cells. glucagon.comnih.gov This communication is vital for maintaining glucose competence and ensuring appropriate insulin release. frontiersin.org
Studies in isolated rat and mouse islets have shown that intra-islet glucagon is essential for first-phase glucose-stimulated insulin secretion (GSIS). nih.govfrontiersin.org This effect is mediated by glucagon acting on both glucagon receptors (GcgR) and, at higher concentrations, glucagon-like peptide-1 receptors (GLP-1R) on the surface of beta-cells. glucagon.comfrontiersin.org Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP), a critical signaling molecule that potentiates insulin release. glucagon.comfrontiersin.org The importance of this pathway is highlighted by experiments showing that blocking the GcgR in rat islets abolishes first-phase GSIS. frontiersin.org Similarly, generating mice that selectively lack GcgR in their beta-cells results in impaired early GSIS and higher glucose levels following a glucose challenge. nih.gov This indicates that the paracrine signaling from alpha-cell-derived glucagon is a key physiological mechanism that confers glucose competence to beta-cells, ensuring a robust and timely insulin response. nih.govfrontiersin.org
Advanced Methodological Approaches in Glucagon 1 29 Research
Analytical Techniques for Precise Glucagon (B607659) (1-29) Characterization and Quantification
Accurate characterization and quantification of Glucagon (1-29) are fundamental to research, yet they present considerable challenges due to the peptide's low circulating concentrations and its similarity to other proglucagon-derived peptides. nih.govresearchgate.net
Mass Spectrometry-Based Methods for Peptide Identification and Purity Assessment
Mass spectrometry (MS) has become an indispensable tool for the definitive identification and purity assessment of Glucagon (1-29). High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/HRMS) offers high specificity and accuracy, overcoming the cross-reactivity issues often seen with immunoassays. researchgate.netsuizou.org This method can distinguish between Glucagon (1-29) and its various fragments and precursors. researchgate.net
A mass balance approach, which involves the separate analysis and quantification of impurities, is also employed to determine the purity of synthetic glucagon with high precision. nih.govresearchgate.net This method utilizes techniques such as Karl Fischer titration for water content, ion chromatography for counter-ion content, and inductively coupled plasma mass spectrometry (ICP-MS) for inorganic ions. nih.govresearchgate.net LC-MS is then used to identify and quantify peptide-related impurities. nih.govmdpi.com
| Technique | Application in Glucagon (1-29) Research | Key Advantages |
|---|---|---|
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Accurate quantification of plasma glucagon levels. researchgate.netsuizou.org | High specificity, overcomes cross-reactivity of immunoassays. researchgate.net |
| Mass Balance Approach | Purity determination of synthetic glucagon. nih.govresearchgate.net | High precision and traceability to SI units. nih.gov |
| MALDI-TOF Mass Spectrometry | Analysis of glucagon degradation and cleavage sites. nih.gov | Provides information on peptide stability and metabolism. |
Chromatographic Techniques for Peptide Separation and Analysis
Chromatographic methods are essential for the separation and analysis of Glucagon (1-29) from complex biological matrices and for assessing its purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose. chromatographyonline.com The choice of stationary phase and mobile phase composition, including ion-pairing reagents, significantly impacts the retention and separation of glucagon and its related impurities. chromatographyonline.com
Size-exclusion chromatography (SEC-HPLC) is another valuable technique, particularly for analyzing the aggregation profile of glucagon. nih.gov This method can separate and quantify different forms of glucagon, such as monomers and dimers, providing insights into its physical stability. nih.gov More advanced techniques like field-flow fractionation coupled with multi-angle light scattering (FFF-MALS) offer high-resolution separation over a broad range of sizes. nih.gov A novel approach known as dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography has shown promise in efficiently separating glucagon and its deamidated impurities. rsc.org
| Chromatographic Technique | Primary Application for Glucagon (1-29) | Notable Findings/Advantages |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation and purity analysis. chromatographyonline.com | Retention is highly dependent on stationary phase and mobile phase pH. chromatographyonline.com |
| Size-Exclusion HPLC (SEC-HPLC) | Analysis of aggregation. nih.gov | Can quantify negligible amounts of dimers in glucagon products. nih.gov |
| Field-Flow Fractionation (FFF-MALS) | High-resolution separation of aggregates. nih.gov | Offers tunable separation across a wide size range. nih.gov |
| Dynamic Electrostatic-Repulsion Reversed-Phase (d-ERRP) LC | Separation of deamidated impurities. rsc.org | Effectively separates epimers and other related substances. rsc.org |
Development and Validation of Specific Immunoassays (e.g., Sandwich ELISA)
While mass spectrometry offers high accuracy, immunoassays like the sandwich enzyme-linked immunosorbent assay (ELISA) remain crucial for routine quantification of Glucagon (1-29) in numerous research and clinical settings due to their high throughput and sensitivity. researchgate.net The development of highly specific monoclonal antibodies that target both the N-terminus and C-terminus of Glucagon (1-29) has significantly improved the accuracy of these assays, reducing cross-reactivity with other proglucagon-derived peptides like glicentin. researchgate.netibl-japan.co.jp
The validation of these newer sandwich ELISAs against the "gold standard" of LC-HRMS has demonstrated their improved reliability for measuring plasma glucagon levels. researchgate.net These assays are sensitive enough to detect low picomolar concentrations of glucagon, which is essential for studying its physiological dynamics. ibl-japan.co.jp For monitoring glucagon secretion from isolated human pancreatic islets, a homogeneous time-resolved Förster resonance energy transfer (TR-FRET) sandwich immunoassay has been successfully employed in a microfluidic system. rsc.org
In Vitro Cellular Models for Investigating Glucagon (1-29) Secretion and Signaling
To dissect the molecular mechanisms of Glucagon (1-29) secretion and signaling, various in vitro cellular models are employed. These models provide a controlled environment to study cellular responses to different stimuli.
For investigating the secretion of glucagon-like peptide-1 (GLP-1), which is derived from the same proglucagon precursor as glucagon, several cell lines are widely used. diabetesjournals.org These include:
GLUTag cells: A murine enteroendocrine cell line that secretes GLP-1 in response to physiological stimuli. diabetesjournals.orgcam.ac.uk
STC-1 cells: A murine intestinal tumor cell line that also releases GLP-1. diabetesjournals.orgcam.ac.uk
NCI-H716 cells: A human intestinal cell line that serves as a valuable model for studying the regulation of GLP-1 secretion in humans. diabetesjournals.orgcam.ac.ukoup.com
These cell lines have been instrumental in identifying the signaling pathways, including those involving G-protein-coupled receptors and ion channels, that regulate the release of proglucagon-derived peptides. cam.ac.ukdiabetesjournals.org Additionally, primary cultures of pancreatic islets from humans, rats, and mice are used to directly study the secretion of Glucagon (1-29) from alpha-cells in a more physiologically relevant context. rsc.org Microfluidic systems have been developed to perfuse human pancreatic islets and monitor glucagon secretion in real-time. rsc.org
Genetically Engineered Animal Models for Studying Glucagon (1-29) Physiology and Pathophysiology
Genetically engineered animal models, particularly mice, have been pivotal in elucidating the in vivo roles of Glucagon (1-29) and its receptor. nih.govnih.gov These models allow for the investigation of the systemic effects of altered glucagon signaling.
Glucagon Receptor Knockout Models
Mice with a targeted deletion of the glucagon receptor gene (Gcgr-/-) have provided profound insights into the physiological functions of glucagon signaling. nih.gov These knockout mice exhibit a distinct phenotype characterized by:
Lower blood glucose levels and improved glucose tolerance. pnas.orgnih.gov
Hyperglucagonemia, likely as a compensatory mechanism. pnas.org
Pancreatic alpha-cell hyperplasia. pnas.org
Increased levels of circulating GLP-1. nih.govdiabetesjournals.org
Enhanced insulin (B600854) sensitivity. nih.govdiabetesjournals.org
Resistance to diet-induced obesity and protection from streptozotocin-induced hyperglycemia. nih.gov
Studies using Gcgr-/- mice have demonstrated that the absence of glucagon signaling leads to significant alterations in glucose and lipid homeostasis, as well as changes in amino acid metabolism. nih.govjax.org These models have been crucial in confirming the central role of glucagon in maintaining euglycemia and in the pathophysiology of diabetes. nih.govnih.gov
| Phenotypic Trait in Gcgr-/- Mice | Associated Metabolic Consequence | Reference |
|---|---|---|
| Lower Blood Glucose & Improved Glucose Tolerance | Highlights glucagon's role in maintaining blood glucose. | pnas.orgnih.gov |
| Hyperglucagonemia & Alpha-Cell Hyperplasia | Demonstrates a feedback loop regulating alpha-cell mass. | pnas.org |
| Increased Insulin Sensitivity | Shows that blocking glucagon action can improve insulin signaling. | nih.govdiabetesjournals.org |
| Resistance to Diet-Induced Obesity | Suggests a role for glucagon signaling in energy expenditure and fat storage. | nih.gov |
| Protection from STZ-Induced Hyperglycemia | Indicates that blocking glucagon action can prevent diabetes development in models of beta-cell destruction. | nih.gov |
CRISPR/Cas9-Mediated Genetic Manipulations
The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized genetic research, offering a powerful tool for precise genome editing. nih.govyoutube.com This technology, based on a natural defense mechanism in bacteria, uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. youtube.com The cell's natural repair mechanisms can then be harnessed to introduce mutations, delete genes, or insert new genetic material. youtube.com
In the context of glucagon research, CRISPR/Cas9 has been instrumental in elucidating the physiological roles of the glucagon receptor (GCGR). A notable application involved the generation of mice with a complete deletion of the Gcgr gene. nih.gov This approach provided a "clean" model, overcoming potential limitations of previous models that used truncated genes, which could retain some function. nih.gov The study using this complete knockout model confirmed that the absence of GCGR leads to hyperglucagonemia and pancreatic α-cell hyperplasia, providing a novel and definitive strain for studying glucagon function. nih.gov
The versatility of CRISPR/Cas9 is further demonstrated in studies of related peptides and systems. For instance, the technology has been used to engineer skin stem cells to secrete glucagon-like peptide-1 (GLP-1), a related hormone, to treat diabetes and obesity in mouse models. uchicago.edu In microbiology, CRISPR/Cas9 has been adapted for use in bacteria with high GC content, such as Saccharopolyspora erythraea, to modify biosynthetic gene clusters. nih.gov Furthermore, the native CRISPR/Cas9 system within Lacticaseibacillus paracasei has been harnessed to integrate the gene for human GLP-1, creating a stable, orally administrable strain for potential therapeutic delivery. nih.govmdpi.com These examples highlight the broad applicability and potential of CRISPR/Cas9-mediated genetic manipulation in advancing research on glucagon and related metabolic pathways.
Structural Biology Techniques for Elucidating Glucagon (1-29)-Receptor Complex
Understanding the precise interaction between Glucagon (1-29) and the glucagon receptor (GCGR) at an atomic level is crucial for rational drug design. High-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been pivotal in revealing the architecture of this complex.
The GCGR is a member of the Class B G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain (ECD) and a seven-transmembrane (7TM) helical bundle. nih.govnih.gov Early structural studies focused on individual domains, but recent breakthroughs have yielded structures of the full-length receptor and its complex with signaling partners.
Cryo-EM has been particularly transformative, enabling the visualization of the GCGR in various functional states. Researchers have successfully determined the structure of the human GCGR bound to glucagon and the stimulatory G protein (Gs), providing a snapshot of the active signaling complex. pdbj.org These structures reveal an open binding cavity to accommodate the G protein and highlight the conformational changes that occur upon glucagon binding and G protein engagement. pdbj.org Further cryo-EM studies have captured the GCGR in complex with the inhibitory G protein (Gi), shedding light on the receptor's signaling promiscuity and the structural basis for G protein selectivity. pdbj.orgpdbj.org
X-ray crystallography has also provided key insights, including the first structure of the GCGR's seven-transmembrane helical domain. nih.gov This structure revealed significant deviations from Class A GPCRs, such as a large ligand-binding pocket and a unique "stalk" region on the first transmembrane helix that helps position the ECD to capture the glucagon peptide. nih.gov A crystal structure of the full-length, inactive human GCGR further detailed the arrangement of the ECD and transmembrane domain (TMD), connected by a stalk that adopts a β-strand conformation. nih.gov
These structural studies have also been used to understand how dual-agonist peptides, which target both the GCGR and the GLP-1 receptor (GLP-1R), interact with the receptor. A cryo-EM structure of the GCGR in complex with a dual-agonist peptide (Peptide 15) revealed a reduced interaction with the first extracellular loop compared to glucagon, leading to increased mobility of the receptor's ECD. nih.govresearchgate.net This detailed structural information is invaluable for designing peptides with tailored signaling properties.
| PDB ID | Technique | Resolution (Å) | Description | Reference |
|---|---|---|---|---|
| 4L6R | X-ray Crystallography | 3.4 | Inactive human GCGR transmembrane domain. | nih.gov |
| 5EE7 | X-ray Crystallography | 2.5 | Full-length human GCGR in an inactive state with a negative allosteric modulator. | mdpi.com |
| 6WPW | Cryo-EM | N/A | Active state of GCGR with a bound endogenous ligand. | acs.org |
| EMDB-0917 | Cryo-EM | 3.1 | Human GCGR in complex with glucagon, Gs protein, and a nanobody. | pdbj.org |
| EMDB-0918 | Cryo-EM | 3.3 | Human GCGR in complex with glucagon, Gi1 protein, and an antibody. | pdbj.org |
| P15-GCGR-Gs Complex | Cryo-EM | N/A | Active GCGR in complex with dual-agonist Peptide 15 and Gs protein. | nih.govresearchgate.nettcsedsystem.edu |
Computational and In Silico Approaches for Peptide Design and Interaction Prediction
Computational and in silico methods are increasingly integral to glucagon research, accelerating the discovery and optimization of novel peptide therapeutics. These approaches complement experimental techniques by providing predictive models of peptide-receptor interactions, guiding the design of new molecules with enhanced potency, selectivity, and stability.
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its receptor. nih.govmdpi.com In glucagon research, docking studies have been employed to screen virtual libraries of natural compounds to identify potential GCGR antagonists. nih.govresearchgate.net These studies analyze the interactions between the small molecule and key residues in the receptor's binding pocket, providing a basis for identifying promising lead compounds for further experimental validation. researchgate.net
Molecular dynamics (MD) simulations offer a more dynamic view, simulating the movement of atoms in the peptide-receptor complex over time. This method can evaluate the stability of a ligand within the binding pocket and reveal conformational changes that are critical for receptor activation. researchgate.net For instance, MD simulations have been used to study the stability of the GCGR-ligand complex and to understand the structural basis for the activity of dual-agonists that target both GCGR and GLP-1R. acs.orgnih.gov
Another powerful computational strategy is the development of quantitative structure-activity relationship (QSAR) models. QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can predict the potency of new, unsynthesized analogs, thereby streamlining the optimization process. This approach has been successfully applied to ultra-short GLP-1R agonists to understand how specific modifications, such as α-methylation, influence agonist potency. mdpi.com
Furthermore, computational design algorithms are being used to create entirely new peptides with desired properties. These methods can systematically engineer peptide sequences to enhance binding affinity and selectivity for the GCGR or related receptors like the GLP-2R. nih.govnih.govacs.org By analyzing the structural features of the receptors and known ligands, researchers can design novel peptide candidates with promising co-agonist profiles or enhanced stability against protease degradation. nih.govnih.gov
| Computational Method | Application in Glucagon (1-29) Research | Key Findings/Goals | Reference |
|---|---|---|---|
| Molecular Docking | Screening of natural compounds against GCGR. | Identified potential natural antagonists by predicting binding modes and affinities. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Evaluating the stability of ligand-GCGR complexes and designing co-agonists. | Confirmed the stability of docked compounds and elucidated the dynamics of peptide-receptor interactions. | acs.orgresearchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Analysis of ultra-short GLP-1R agonist analogs. | Developed models to predict agonist potency based on structural modifications. | mdpi.com |
| Homology Modeling | Construction of 3D models of related receptors (e.g., GLP-1R) using the GCGR structure as a template. | Enabled virtual screening and identification of potential allosteric agonists. | nih.gov |
| Computational Peptide Design | Engineering of novel d-peptides and co-agonists for glucagon family receptors. | Designed potent and selective agonists with enhanced stability and specific signaling profiles. | nih.govnih.gov |
Emerging Research Areas and Future Directions in Glucagon 1 29 Biology
Elucidation of Non-Canonical Glucagon (B607659) (1-29) Signaling Pathways
For decades, the canonical signaling pathway for glucagon was considered to be exclusively mediated by the Gαs-coupled glucagon receptor (GCGR), leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cyclic AMP (cAMP). nih.govyoutube.comyoutube.comyoutube.com This, in turn, activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in hepatic glucose production. nih.govyoutube.com However, recent research is uncovering alternative, non-canonical signaling cascades that expand the physiological scope of glucagon action.
Emerging evidence suggests that glucagon signaling is not solely dependent on the Gs/cAMP/PKA axis. Studies are investigating other potential G-protein couplings and downstream effectors. For instance, research has pointed to the possibility of glucagon-mediated activation of atypical protein kinase C (aPKCλ) through a pathway involving IRS-PI3K-PDPK1, independent of AKT, which could suppress gluconeogenesis. nih.gov
A recent study in female mice has identified a novel, non-canonical role for the hepatic androgen receptor (AR) in mediating glucagon sensitivity. nih.gov This research demonstrated that inhibiting the AR impaired glucagon's ability to stimulate both gluconeogenesis and lipid catabolism. nih.gov Mechanistically, hepatic AR appears to enhance energy metabolism and lipid breakdown in response to glucagon through the PGC1α/ERRα/mitochondria axis. nih.gov This finding introduces a previously unknown layer of regulation and suggests a sexual dimorphism in hepatic glucagon sensitivity, as female mice exhibit higher hepatic AR expression. nih.gov
Furthermore, the interruption of glucagon signaling has been shown to augment the proliferation of non-alpha cells within pancreatic islets, a process dependent on the amino acid transporter SLC7A2 and mTORC1 activation. jax.org This indicates that glucagon's influence extends to islet cell dynamics through pathways that sense amino acid availability, moving beyond simple glucose regulation. jax.org These discoveries are reshaping our understanding of glucagon's molecular mechanisms and opening new avenues for therapeutic intervention.
Advanced Understanding of Glucagon (1-29) Secretion Dynamics, Including Suppression Mechanisms
The regulation of glucagon secretion from pancreatic α-cells is a complex process governed by a combination of intrinsic, paracrine, and systemic signals. While hypoglycemia is the primary stimulus for glucagon release, the mechanisms governing its suppression, particularly in response to glucose, are an area of intense investigation. nih.govbioscientifica.com
Intrinsic and Paracrine Regulation: Pancreatic α-cells are electrically excitable, and their activity is modulated by nutrient levels. bioscientifica.com At low glucose, α-cells fire action potentials, leading to Ca2+ influx and glucagon exocytosis. nih.gov The suppression of glucagon secretion at high glucose levels is not as simple as a direct inhibitory effect of glucose on the α-cell. In fact, studies on isolated mouse α-cells show that glucose can stimulate glucagon secretion, suggesting that inhibitory signals from neighboring cells within the islet are crucial. nih.gov This supports a paracrine inhibition model. nih.gov
Several factors secreted from adjacent β-cells and δ-cells are implicated in this paracrine suppression:
Insulin (B600854): Acts as a key inhibitory signal. frontiersin.org
Somatostatin: Released from δ-cells, it potently inhibits glucagon secretion by binding to SSTR2 receptors on α-cells. nih.govyoutube.com
Zinc (Zn2+): Co-secreted with insulin, it may contribute to the inhibition of α-cell electrical activity. nih.govmdpi.com
Gamma-aminobutyric acid (GABA): Released from β-cells, it activates GABAA receptors on α-cells, leading to membrane hyperpolarization and reduced glucagon release. nih.govmdpi.com
Nutrient and Hormonal Regulation: Beyond glucose, other nutrients and hormones finely tune glucagon secretion. Amino acids are potent stimulators of glucagon release, a mechanism that prevents hypoglycemia following a protein-rich meal. mdpi.comnih.gov Incretin (B1656795) hormones from the gut also play a significant role; Glucose-dependent insulinotropic polypeptide (GIP) stimulates glucagon secretion, whereas Glucagon-like peptide-1 (GLP-1) is inhibitory. mdpi.comnih.govyoutube.com Dysregulation of these secretory dynamics, particularly the failure to suppress glucagon in response to glucose, is a hallmark of type 2 diabetes and contributes significantly to hyperglycemia. bioscientifica.commdpi.com
| Regulatory Factor | Source | Effect on Glucagon Secretion | Primary Mechanism |
| Hypoglycemia | Systemic | Stimulatory | Intrinsic α-cell electrical activity nih.govbioscientifica.com |
| Hyperglycemia | Systemic | Inhibitory (in vivo) | Primarily via paracrine signals nih.govmdpi.comnih.gov |
| Insulin | Pancreatic β-cells | Inhibitory | Paracrine signaling nih.govfrontiersin.orgmdpi.com |
| Somatostatin | Pancreatic δ-cells | Inhibitory | Paracrine signaling via SSTR2 receptors nih.govyoutube.com |
| Zinc (Zn2+) | Pancreatic β-cells | Inhibitory | Paracrine signaling, may activate KATP channels nih.govmdpi.com |
| GABA | Pancreatic β-cells | Inhibitory | Paracrine signaling via GABAA receptors nih.govmdpi.com |
| Amino Acids | Systemic (diet) | Stimulatory | Direct effect on α-cells mdpi.comnih.gov |
| GLP-1 | Intestinal L-cells | Inhibitory | Endocrine signaling mdpi.comnih.govyoutube.com |
| GIP | Intestinal K-cells | Stimulatory | Endocrine signaling mdpi.comnih.gov |
Characterization of the Physiological Relevance of Extrahepatic Glucagon (1-29) Actions
While the liver is the primary target of glucagon's metabolic actions, the glucagon receptor (GCGR) is expressed in several other tissues, and the physiological significance of these extrahepatic actions is an expanding area of research. nih.gov Genetically modified animal models have been instrumental in revealing the broad impact of glucagon signaling beyond glucose control. nih.gov
Brain: Glucagon signaling in the brain is implicated in the regulation of satiety and energy expenditure. nih.gov It may also play a role in the hypothalamic signaling that suppresses hepatic glucose production. nih.gov
Adipose Tissue: In adipose tissue, glucagon can promote the breakdown of triglycerides into free fatty acids (lipolysis), providing an alternative energy source for the body. youtube.com
Heart: Glucagon exerts inotropic (contractility) and chronotropic (heart rate) effects on the heart, although the physiological relevance in humans under normal conditions is still being clarified. nih.gov
Kidney: The kidney expresses GCGRs, and glucagon is known to influence the glomerular filtration rate. nih.gov
Gastrointestinal Tract: Glucagon signaling affects intestinal smooth muscle and can reduce gastric emptying. nih.gov
The widespread effects of glucagon are highlighted by the diverse phenotypes observed in animal models lacking GCGR signaling, which include altered body composition, protection from diet-induced obesity, and changes in intestinal length. nih.gov These findings underscore that glucagon is not just a liver-centric hormone but a systemic regulator involved in the coordinated control of metabolism across multiple organs. nih.gov
Interplay with Other Incretin Hormones and Development of Multi-Agonist Receptor Strategies
The interplay between glucagon and incretin hormones, particularly GLP-1 and GIP, is a major focus of metabolic research, leading to the development of novel multi-agonist therapies for obesity and type 2 diabetes. nih.govresearchgate.net These unimolecular peptides are engineered to activate multiple receptor types simultaneously, harnessing the synergistic effects of different hormonal pathways. nih.govresearchgate.net
Dual and Triple Agonists:
GLP-1/GCGR Dual Agonists: These molecules combine the glucose-lowering and appetite-suppressing effects of GLP-1 with the energy expenditure-increasing and fat-burning properties of glucagon. nih.govresearchgate.net This combination has shown promise in preclinical and clinical studies for producing significant weight loss and improving glucose control. researchgate.net Cotadutide is one such dual agonist that has been shown to reduce body weight and hepatic steatosis. researchgate.net
GIP/GLP-1 Dual Agonists: Tirzepatide, the first approved drug in this class, leverages the complementary actions of GIP and GLP-1 to achieve superior reductions in blood glucose and body weight compared to GLP-1 mono-agonists. pnas.orgnih.gov
GLP-1/GIP/GCGR Triple Agonists: The next frontier is the development of triple agonists that engage all three key metabolic hormone receptors. Retatrutide, a triple agonist in clinical development, has demonstrated remarkable weight loss efficacy in early trials, exceeding that of dual agonists. pnas.org
This multi-agonist strategy represents a paradigm shift in metabolic pharmacology. researchgate.net By hybridizing the sequences of key metabolic hormones, these drugs achieve enhanced potency and sustained action, offering a powerful new tool in the management of complex metabolic diseases. nih.gov
| Multi-Agonist Strategy | Targeted Receptors | Key Therapeutic Effects | Example Compound(s) |
| Dual Agonist | GLP-1R / GCGR | Weight loss, improved glucose control, reduced liver fat researchgate.net | Cotadutide, Mazdutide researchgate.net |
| Dual Agonist | GLP-1R / GIPR | Superior glucose and weight reduction pnas.orgnih.gov | Tirzepatide pnas.orgnih.gov |
| Triple Agonist | GLP-1R / GIPR / GCGR | Potentially greater weight loss and metabolic benefits pnas.org | Retatrutide pnas.org |
Investigation of Glucagon (1-29) Resistance Mechanisms in Hepatic Steatosis Models
Hepatic steatosis, or non-alcoholic fatty liver disease (NAFLD), is characterized by excess fat accumulation in the liver and is strongly associated with metabolic dysfunction. nih.gov Emerging evidence indicates that NAFLD is also a state of hepatic glucagon resistance, where the liver's ability to respond to glucagon is impaired. nih.govbioscientifica.comresearchgate.net
This resistance appears to be selective. Studies suggest that in individuals with NAFLD, the effect of glucagon on amino acid metabolism and ureagenesis is blunted, while its effect on glucose production may be preserved. encyclopedia.pub This disruption leads to elevated plasma levels of amino acids (hyperaminoacidemia), which in turn stimulates pancreatic α-cells to secrete more glucagon, creating a vicious cycle of hyperglucagonemia and worsening metabolic dysregulation. nih.govbioscientifica.comresearchgate.net
The mechanisms underlying this resistance are multifaceted:
Impaired Receptor Signaling: The accumulation of liver triglycerides may reduce the density of glucagon receptors and impair downstream signal transduction. nih.gov
Disrupted Lipid Metabolism: Glucagon normally promotes the breakdown of fats (lipolysis and β-oxidation) in the liver. nih.govresearchgate.net Resistance to this effect contributes directly to fat accumulation. bioscientifica.com
Impaired Autophagy: Glucagon signaling is thought to stimulate autophagy, the cellular process for clearing damaged organelles and lipid droplets. nih.govencyclopedia.pub Hepatic glucagon resistance may therefore contribute to impaired autophagy, leading to increased oxidative stress and progression of liver disease. nih.govresearchgate.netencyclopedia.pub
Understanding these resistance mechanisms is crucial, as enhancing glucagon signaling through agonists is a promising therapeutic strategy for NAFLD. nih.govencyclopedia.pub By potentially restoring hepatic autophagy and promoting lipid metabolism, glucagon-based therapies could help reverse steatosis. nih.govnih.gov
Application of Advanced Imaging Techniques for Receptor Localization and Activity in vivo (e.g., Brain GLP-1R)
The development of advanced imaging techniques, particularly Positron Emission Tomography (PET), has revolutionized the in vivo study of glucagon and related hormone receptors. snmjournals.organtarosmedical.comantarosmedical.comnih.gov These non-invasive methods allow for the direct visualization and quantification of receptor distribution, density, and drug engagement in living subjects, providing invaluable insights for drug development and understanding disease pathophysiology. snmjournals.organtarosmedical.comsnmjournals.org
PET Tracers for Glucagon and GLP-1 Receptors:
68Ga-Tuna-2: This PET radioligand was developed to specifically image the glucagon receptor (GCGR). snmjournals.orgnih.gov Studies have successfully used 68Ga-Tuna-2 to visualize GCGRs, which are highly expressed in the liver, and have shown that its uptake is sensitive to endogenous glucagon levels. snmjournals.orgnih.gov This tracer is a critical tool for assessing the target engagement of new drugs that act on the GCGR. snmjournals.organtarosmedical.com
68Ga-exendin-4: Analogs of exendin-4, a GLP-1 receptor agonist, have been labeled with Gallium-68 to create PET tracers for the GLP-1 receptor (GLP-1R). antarosmedical.comsnmjournals.org These tracers enable the non-invasive quantification of GLP-1R density in tissues like the pancreas and are used in clinical trials to measure the receptor occupancy of GLP-1-based drugs. snmjournals.org
Brain GLP-1R Imaging: PET imaging with tracers like 68Ga-NODAGA-exendin-4 has been used to visualize GLP-1R expression in the human brain. nih.gov This is particularly relevant as GLP-1R agonists are known to cross the blood-brain barrier and exert central effects on appetite and satiety. Imaging has confirmed GLP-1R presence in key brain regions like the hypothalamus. nih.gov
Bimodal Imaging Agents: Researchers are also developing bimodal PET/fluorescence imaging agents. These probes, such as 64Cu-E4-Fl, combine a PET radionuclide for whole-body imaging with a fluorescent tag for high-resolution microscopic analysis of tissues ex vivo, allowing for precise localization of receptors in structures like pancreatic islets. acs.org
These advanced imaging tools are essential for the development of multi-agonist therapies, as they can confirm that a drug is engaging its intended targets (e.g., both GCGR and GLP-1R) and help in optimizing dosing. antarosmedical.comantarosmedical.com
Q & A
Q. How should researchers standardize Glucagon (1-29) quantification across multi-center studies?
- Adopt pharmacopeial bioassay protocols (e.g., USP〈123〉) using primary hepatocytes and reference standards.
- Cross-validate results with NMR-certified synthetic glucagon and inter-laboratory proficiency testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
